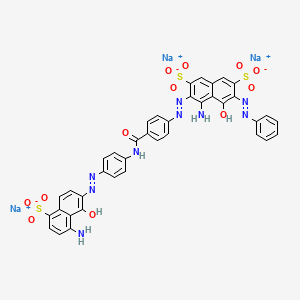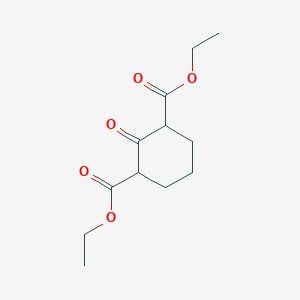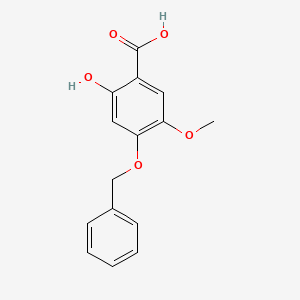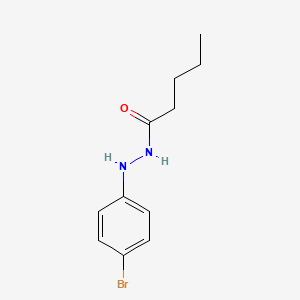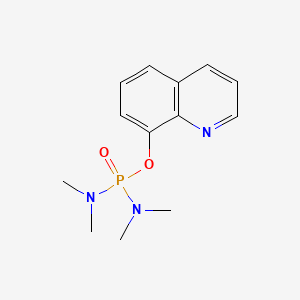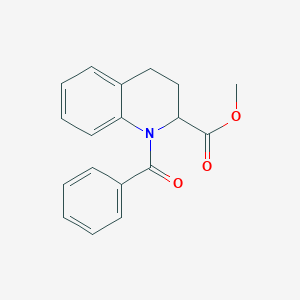![molecular formula C16H12O3 B14460158 3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one CAS No. 71809-74-0](/img/structure/B14460158.png)
3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a benzofuran and an isochromen ring system are connected through a spiro linkage. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one typically involves multi-step organic reactions. One common method includes the oxidation of 2’-carboxy-2-hydroxy-deoxybenzoin using selenium dioxide . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety protocols for handling reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized spirocyclic compounds, while reduction could produce less oxidized derivatives.
Applications De Recherche Scientifique
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: Its unique structure may be useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one exerts its effects involves interactions with specific molecular targets. For instance, its cytotoxicity against cancer cell lines suggests it may interfere with cellular processes critical for cancer cell survival . The exact molecular pathways and targets are still under investigation, but it likely involves disruption of cellular signaling and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirodesertols A and B: These compounds also feature spirocyclic structures and have shown potent cytotoxicity against cancer cell lines.
Spiropyrans: Known for their photochromic properties, these compounds undergo reversible changes in structure upon exposure to light.
Uniqueness
3h-Spiro[2-benzofuran-1,3’-isochromen]-4’(1’h)-one is unique due to its specific spiro linkage between benzofuran and isochromen rings
Propriétés
Numéro CAS |
71809-74-0 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
spiro[1H-2-benzofuran-3,3'-1H-isochromene]-4'-one |
InChI |
InChI=1S/C16H12O3/c17-15-13-7-3-1-5-11(13)9-18-16(15)14-8-4-2-6-12(14)10-19-16/h1-8H,9-10H2 |
Clé InChI |
QNUWEDPRKLAVCT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C3(O1)C4=CC=CC=C4CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

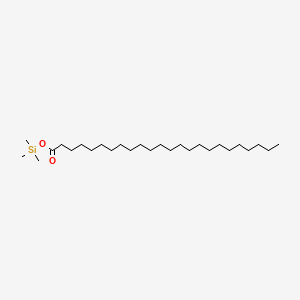
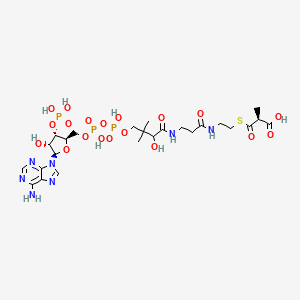
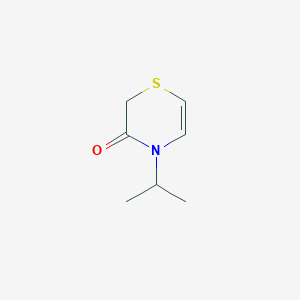
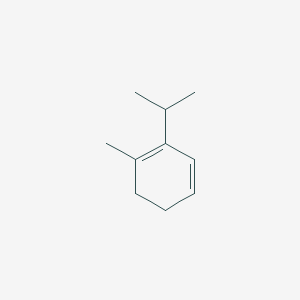
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
